molecular formula C10H16O5 B8558230 1-Ethyl 7-methyl 3-oxoheptanedioate CAS No. 83269-78-7

1-Ethyl 7-methyl 3-oxoheptanedioate

Cat. No. B8558230
CAS RN: 83269-78-7
M. Wt: 216.23 g/mol
InChI Key: IZTMAXNKKPZLQP-UHFFFAOYSA-N
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Patent
US04920221

Procedure details

A five liter round bottom flask was fitted with a mechanical stirrer, thermometer and a one liter additional funnel. The addition funnel was in turn fitted with a septum into which was introduced a N2 line, an equalizing line and a liquid reagent inlet line. The equalizing line was further connected with tubing to a straight vacuum adapter and this adapter was fitted between the addition funnel and the flask. The flask was charged with N2 and then with 976 ml. (2.05 moles=2.25 equiv.) n-butyllithium in 800 ml. of anhydrous tetrahydrofuran (THF), and the mixture cooled to -78° C. in a dry ice/acetone bath. To this was added 408 ml. (2.05 moles) of dicyclohexylamine in 375 ml. THF dropwise over 45 minutes (temperature kept below -67° C.). After equilibrating to -78° C., 201 ml. (2.05 moles) of ethyl acetate in 100 ml. THF was added dropwise over 45 minutes (temperture kept below -67° C.). The mixture was allowed to stir at -78° C. for 15 minutes and then 150 g. (0.91 mole) of methyl 4-(chloroformyl)butyrate in 200 ml. THF was added dropwise over 30 minutes (temperature kept below -70° C.). After stirring for 1 hour at -78° C., 231 ml. (2.05 moles) of glacial acetic acid was added dropwise over 25 minutes, after which the dry ice/acetone bath was removed, and the reaction allowed to warm to 0° C., diluted with one liter Et2O, and the white inorganics filtered. The solids were washed well with ether. The combined filtrate and washes were evaporated in vacuo and the residue was partitioned between one liter ether and one liter water. The ether was separated, washed in sequence 2x with 500 ml. 0.5N HCl, 1x with 500 ml. H2O, 1x with 500 ml. saturated NaHCO3, 1x with 500 ml. H2O and 1x with 500 ml. brine, dried over MgSO4, filtered and evaporated in vacuo to yield 108.5 g. (55.1%) of title product as a gold colored mobile liquid. Nmr (CDCl3): 4.1 (q, 2H), 3.6 (s, 3H), 3.4 (s, 2H), 1.7-2.7 (m, 6H), 1.25 (t, 3H). M/e: 216 (m+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.05 mol
Type
reactant
Reaction Step Five
Quantity
2.05 mol
Type
reactant
Reaction Step Six
Quantity
2.05 mol
Type
reactant
Reaction Step Seven
Quantity
0.91 mol
Type
reactant
Reaction Step Eight
Quantity
2.05 mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Yield
55.1%

Identifiers

REACTION_CXSMILES
N#N.C([Li])CCC.C1(NC2CCCCC2)CCCCC1.[C:21]([O:24][CH2:25][CH3:26])(=[O:23])[CH3:22].Cl[C:28]([CH2:30][CH2:31][CH2:32][C:33]([O:35][CH3:36])=[O:34])=[O:29].C(O)(=O)C>O1CCCC1>[O:29]=[C:28]([CH2:30][CH2:31][CH2:32][C:33]([O:35][CH3:36])=[O:34])[CH2:22][C:21]([O:24][CH2:25][CH3:26])=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Five
Name
Quantity
2.05 mol
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
2.05 mol
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Step Seven
Name
Quantity
2.05 mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
0.91 mol
Type
reactant
Smiles
ClC(=O)CCCC(=O)OC
Step Nine
Name
Quantity
2.05 mol
Type
reactant
Smiles
C(C)(=O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at -78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A five liter round bottom flask was fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
fitted with a septum into which
CUSTOM
Type
CUSTOM
Details
was fitted between the addition funnel
ADDITION
Type
ADDITION
Details
To this was added 408 ml
CUSTOM
Type
CUSTOM
Details
After equilibrating to -78° C.
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at -78° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
after which the dry ice/acetone bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
ADDITION
Type
ADDITION
Details
diluted with one liter Et2O
FILTRATION
Type
FILTRATION
Details
the white inorganics filtered
WASH
Type
WASH
Details
The solids were washed well with ether
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washes were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between one liter ether and one liter water
CUSTOM
Type
CUSTOM
Details
The ether was separated
WASH
Type
WASH
Details
washed in sequence 2x with 500 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 108.5 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C(CC(=O)OCC)CCCC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.